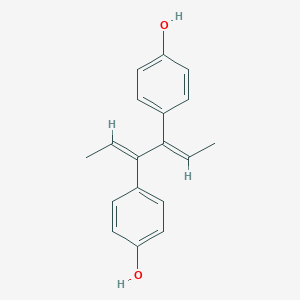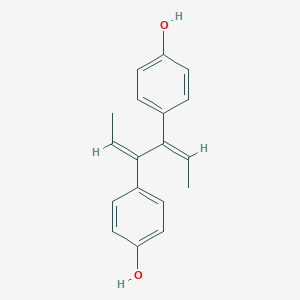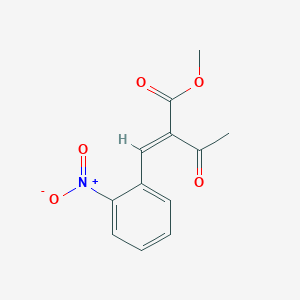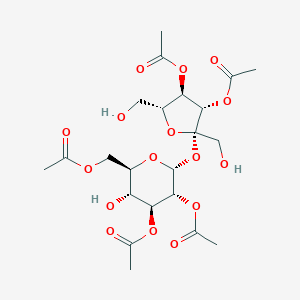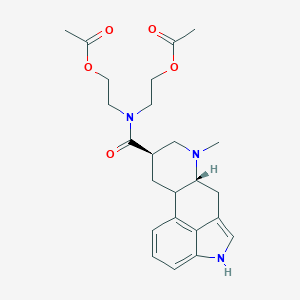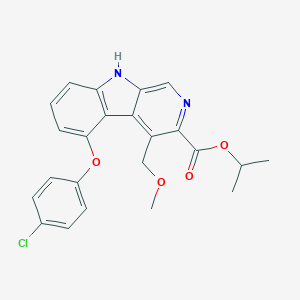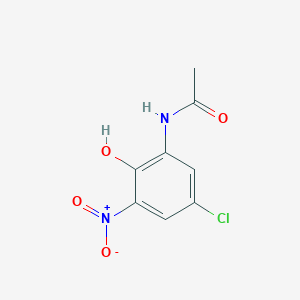
N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide often involves catalytic systems or reactions that can selectively produce target molecules in a one-pot process. For example, the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes has been shown to selectively produce N-(4-hydroxyphenyl)acetamide under certain conditions, highlighting the importance of catalyst selection and reaction conditions in achieving high selectivity and yield for desired acetamide compounds (Vavasori, Capponi, & Ronchin, 2023).
Molecular Structure Analysis
The molecular structure of related acetamide compounds, such as 2-Chloro-N-(3-methylphenyl)acetamide, has been analyzed through crystallographic studies. These analyses reveal the conformation of bonds and the geometric parameters, providing insights into the structural characteristics that may influence the chemical behavior of N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide (Gowda, Svoboda, Foro, Dou, & Fuess, 2007).
Chemical Reactions and Properties
The chemical reactions involving N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide derivatives can be complex and varied. For instance, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide from p-acetamidophenol demonstrates the potential for nitration and alkylation reactions to modify the structure and properties of acetamide compounds (Zhang Da-yang, 2004).
Physical Properties Analysis
The physical properties of N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide and its derivatives can be inferred from studies on similar compounds. Crystal and molecular structure analyses contribute to understanding the solid-state properties, including the supramolecular architectures and hydrogen bonding patterns, which are crucial for the material's physical characteristics (Chi, Wang, Jin, Da‐qi Wang, Zhao, & Tao, 2018).
Chemical Properties Analysis
The chemical properties of acetamide derivatives are often studied through their reactions and the resulting products. For example, bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides, which share structural similarities with N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide, have been explored for their potential biological activities and mechanisms of action (Girel, Schütz, Bigler, Dörmann, & Schulz, 2022).
Applications De Recherche Scientifique
Antimalarial Activity
N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide and related compounds have shown significant potential in antimalarial activity. A study by Werbel et al. (1986) involved the synthesis of a series of related compounds and found them to exhibit high activity against Plasmodium berghei in mice, suggesting their potential for clinical trials in humans (Werbel et al., 1986).
Bioactive Nitrosylated and Nitrated Derivatives
Research by Girel et al. (2022) explored the bioactive nitrosylated and nitrated derivatives of N-(2-hydroxyphenyl)acetamides. They found these compounds to have significant bioactivity, influencing the expression profile of genes in Arabidopsis thaliana, indicating their relevance in biological systems (Girel et al., 2022).
Applications in Polymer Synthesis
Begunov and Valyaeva (2015) demonstrated the use of N-(4,5-dichloro-2-nitrophenyl)acetamide in synthesizing new AB-type monomers for polybenzimidazoles, highlighting its application in the field of polymer chemistry (Begunov & Valyaeva, 2015).
Crystallography and Molecular Structure Analysis
Studies like those by Gowda et al. (2007, 2008) and Mahalakshmi et al. (2002) provide insights into the molecular and crystal structures of N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide derivatives, which are essential for understanding their physical and chemical properties (Gowda et al., 2007), (Gowda et al., 2008), (Mahalakshmi et al., 2002).
Hydrogen Bond Studies
Mirzaei et al. (2010) conducted a study on hydrogen bond properties in derivatives of acetamide, which included N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide. Their research provides insights into the behavior of peptide groups in contributing to hydrogen bond interactions (Mirzaei et al., 2010).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Rani et al. (2014) synthesized 2-(Substituted phenoxy) Acetamide derivatives, assessing their potential as anticancer, anti-inflammatory, and analgesic agents. This research highlights the broad spectrum of biological activities associated with acetamide derivatives (Rani et al., 2014).
Environmental Applications
Studies like those by Pignatello and Sun (1995) and Coleman et al. (2000) indicate the relevance of N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide derivatives in environmental applications, such as in the degradation and metabolism of environmental contaminants (Pignatello & Sun, 1995), (Coleman et al., 2000).
Propriétés
IUPAC Name |
N-(5-chloro-2-hydroxy-3-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O4/c1-4(12)10-6-2-5(9)3-7(8(6)13)11(14)15/h2-3,13H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCLKRDPCPYTGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622856 | |
| Record name | N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide | |
CAS RN |
156016-33-0 | |
| Record name | N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


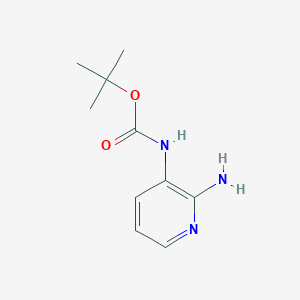
![2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B18953.png)
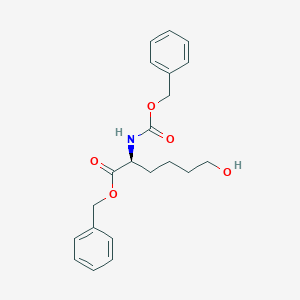
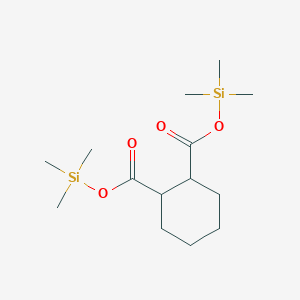

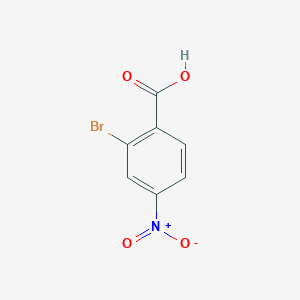
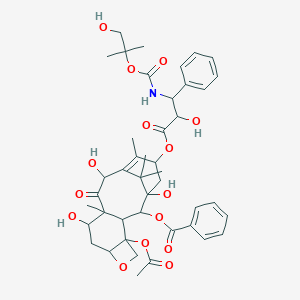
![(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B18968.png)
